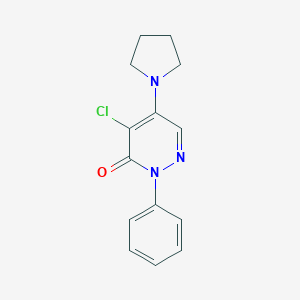![molecular formula C21H23NO2 B274403 N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a selective serotonin receptor agonist, which means it can activate certain serotonin receptors in the brain and body.
Applications De Recherche Scientifique
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine has been studied for its potential use in several scientific research applications. One area of research is in the study of serotonin receptors and their role in various physiological processes. This compound has been shown to selectively activate certain serotonin receptors, which may provide insights into the function of these receptors in the brain and body.
Another area of research is in the study of the effects of this compound on behavior and cognition. This compound has been shown to have effects on mood, anxiety, and cognitive function in animal models, which may provide insights into the role of serotonin receptors in these processes.
Mécanisme D'action
The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves its selective activation of certain serotonin receptors. Specifically, this compound has been shown to activate the 5-HT1A and 5-HT2A receptors, which are involved in various physiological processes in the brain and body. The activation of these receptors by this compound may lead to changes in neurotransmitter release, gene expression, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These effects include changes in neurotransmitter release, gene expression, and cellular signaling pathways. This compound has also been shown to have effects on mood, anxiety, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine in lab experiments is its selective activation of certain serotonin receptors. This allows researchers to study the specific effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine. One area of research is in the study of the effects of this compound on specific brain regions and circuits. This may provide insights into the role of serotonin receptors in these regions and how they contribute to behavior and cognition.
Another area of research is in the development of new compounds based on the structure of this compound. These compounds may have improved selectivity and potency, which could lead to new insights into the function of serotonin receptors.
Overall, this compound is a promising compound for scientific research on serotonin receptors and their role in various physiological processes. Further research is needed to fully understand the potential of this compound and related compounds for scientific research.
Méthodes De Synthèse
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves several steps, including the reaction of 2-methoxynaphthalene with formaldehyde to form 2-(2-methoxynaphthalen-1-yl)ethanol. This intermediate is then reacted with 4-methoxybenzaldehyde and ammonia to form this compound. The synthesis of this compound has been described in detail in several research papers.
Propriétés
Formule moléculaire |
C21H23NO2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H23NO2/c1-23-18-10-7-16(8-11-18)13-14-22-15-20-19-6-4-3-5-17(19)9-12-21(20)24-2/h3-12,22H,13-15H2,1-2H3 |
Clé InChI |
ZYKOBPNQNWRTTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC3=CC=CC=C32)OC |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)




